molecular formula C8H11NO2 B1622538 4-(2-Aminoethoxy)phenol CAS No. 50634-76-9

4-(2-Aminoethoxy)phenol

Cat. No.: B1622538
CAS No.: 50634-76-9
M. Wt: 153.18 g/mol
InChI Key: QSDOKFGRSJQNMX-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)phenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by the presence of an aminoethoxy group attached to the benzene ring

Scientific Research Applications

4-(2-Aminoethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Sigma-Aldrich provides “4-(2-Aminoethoxy)phenol” as-is and makes no representation or warranty whatsoever with respect to this product . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Aminoethoxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an aminoethoxy group. For example, 4-chlorophenol can react with 2-aminoethanol under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The aminoethoxy group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethoxy)phenol is unique due to the presence of both the amino and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other phenolic compounds .

Properties

IUPAC Name

4-(2-aminoethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDOKFGRSJQNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198677
Record name 4-(2-Aminoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50634-76-9
Record name 4-(2-Aminoethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50634-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050634769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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